3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
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Description
3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide, also known as MFS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MFS is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound can serve as a precursor for the synthesis of complex molecules. Its benzenesulfonamide group is a good leaving group, which can be replaced by various nucleophiles, allowing for the creation of a diverse range of derivatives. This versatility makes it valuable for constructing libraries of compounds for drug discovery .
Environmental Science
In environmental science, this compound could be studied for its interaction with pollutants. Its potential to bind to various environmental toxins could be harnessed in sensing technologies or in the development of materials for pollutant removal .
Biology
From a biological perspective, the compound could be used as a molecular probe to study cell biology. Its ability to fluoresce can be utilized in fluorescence microscopy, aiding in the visualization of cellular components or tracking the movement of molecules within cells .
properties
IUPAC Name |
3-methyl-N-(9-oxofluoren-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-13-6-4-7-14(12-13)25(23,24)21-18-11-5-10-16-15-8-2-3-9-17(15)20(22)19(16)18/h2-12,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIDXEXAFYBXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide |
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